![molecular formula C24H24N2O3 B12458877 3-[(3,4-dimethoxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one](/img/structure/B12458877.png)
3-[(3,4-dimethoxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-((1H-Indol-3-yl)methylene)-5-((E)-3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one is a complex organic compound that features a combination of indole, piperidine, and benzylidene moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((1H-Indol-3-yl)methylene)-5-((E)-3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1H-indole-3-carbaldehyde with 1-methyl-4-piperidone in the presence of a base to form the intermediate product. This intermediate is then reacted with 3,4-dimethoxybenzaldehyde under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-((1H-Indol-3-yl)methylene)-5-((E)-3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole or benzylidene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and benzylidene moieties.
Reduction: Reduced forms of the compound, such as the corresponding alcohols.
Substitution: Substituted derivatives with various functional groups attached to the indole or benzylidene rings.
Aplicaciones Científicas De Investigación
(E)-3-((1H-Indol-3-yl)methylene)-5-((E)-3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Mecanismo De Acción
The mechanism of action of (E)-3-((1H-Indol-3-yl)methylene)-5-((E)-3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzylidene group may also contribute to the compound’s biological effects by interacting with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbinol: A compound with a similar indole structure, known for its anticancer properties.
3,4-Dimethoxybenzaldehyde: Shares the benzylidene moiety and is used in the synthesis of various organic compounds.
1-Methyl-4-piperidone: The piperidine ring is a common structural motif in many bioactive compounds.
Uniqueness
(E)-3-((1H-Indol-3-yl)methylene)-5-((E)-3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one is unique due to its combination of indole, piperidine, and benzylidene moieties, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications that are not observed in simpler compounds.
Propiedades
Fórmula molecular |
C24H24N2O3 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
3-[(3,4-dimethoxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one |
InChI |
InChI=1S/C24H24N2O3/c1-26-14-18(10-16-8-9-22(28-2)23(11-16)29-3)24(27)19(15-26)12-17-13-25-21-7-5-4-6-20(17)21/h4-13,25H,14-15H2,1-3H3 |
Clave InChI |
JYOLPDWVAMBMQN-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=CC2=CC(=C(C=C2)OC)OC)C(=O)C(=CC3=CNC4=CC=CC=C43)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S)-2-{[2-(phenylcarbamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12458799.png)
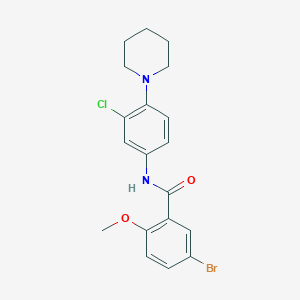
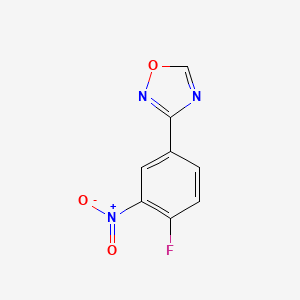
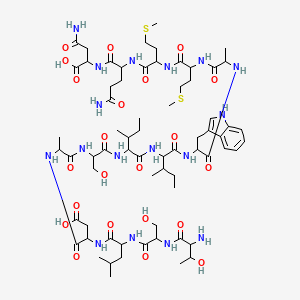


![N-(4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide](/img/structure/B12458839.png)
![N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B12458847.png)
![N-[4-(4-methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B12458849.png)
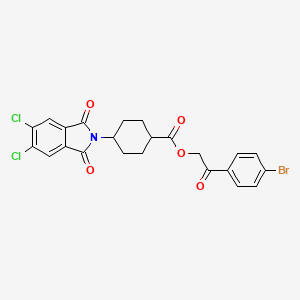
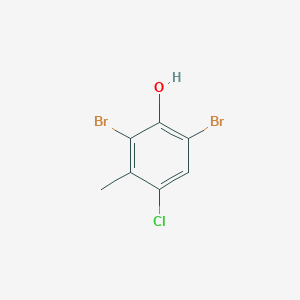

![N-(furan-2-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide](/img/structure/B12458875.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B12458882.png)
